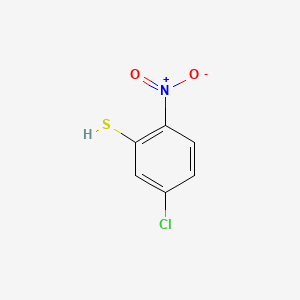
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an amino group, a propan-2-yloxy group, and an acetate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the piperidine ring.
Attachment of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is attached to the aromatic ring.
Formation of the acetate ester: This final step involves esterification, where the acetate group is introduced to the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反应分析
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the propan-2-yloxy group can be replaced with other substituents.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis.
科学研究应用
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE involves its interaction with specific molecular targets. The amino group and the propan-2-yloxy group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The acetate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
相似化合物的比较
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE can be compared with other piperidine derivatives, such as:
1-[4-Amino-3-(methoxy)phenyl]piperidin-4-yl acetate: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different chemical and biological properties.
1-[4-Amino-3-(ethoxy)phenyl]piperidin-4-yl acetate: The ethoxy group in this compound can lead to variations in reactivity and activity compared to the propan-2-yloxy derivative.
1-[4-Amino-3-(butoxy)phenyl]piperidin-4-yl acetate: The butoxy group introduces additional steric hindrance, which can affect the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
[1-(4-amino-3-propan-2-yloxyphenyl)piperidin-4-yl] acetate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)20-16-10-13(4-5-15(16)17)18-8-6-14(7-9-18)21-12(3)19/h4-5,10-11,14H,6-9,17H2,1-3H3 |
InChI 键 |
YKTNHJXQXRHFAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)OC(=O)C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)

![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)



![1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8751387.png)
